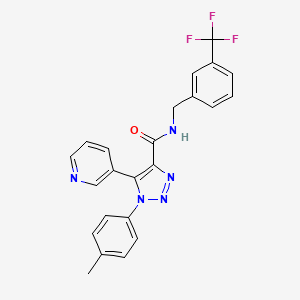
5-(pyridin-3-yl)-1-(p-tolyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(pyridin-3-yl)-1-(p-tolyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18F3N5O and its molecular weight is 437.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Applications
This compound and its derivatives have been explored for their significant antiviral activities, particularly against influenza A virus (H5N1), also known as bird flu. A study detailed the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating potent antiviral activities against H5N1, highlighting their potential as therapeutic agents in combating avian influenza virus infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020). Furthermore, the synthesized heterocyclic compounds have been assessed for their antibacterial and antifungal activities, showcasing their broad-spectrum antimicrobial potential (G. K. Patel, H. S. Patel, 2015).
Anticancer Properties
Research on pyrazolopyrimidines derivatives, which share a structural resemblance to the mentioned chemical entity, has revealed their efficacy as anticancer and anti-5-lipoxygenase agents. These compounds exhibit promising cytotoxic activities against various cancer cell lines, suggesting their potential role in cancer therapy (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Molecular Docking and Computational Studies
The compound and its analogs have been subject to computational chemistry methods to elucidate their molecular structure and interactions. For example, a study focused on the synthesis of certain compounds via a water-mediated reaction, followed by computational studies to examine their non-linear optical properties and potential molecular docking applications, which could have implications in drug design and development (R. Jayarajan, R. Satheeshkumar, Thirumalaswamy Kottha, Sabarinathan Subbaramanian, K. Sayın, G. Vasuki, 2019).
Fluorescent Properties and Material Science Applications
Some derivatives of this chemical class have been investigated for their fluorescent properties and potential applications in material science. Coordination polymers incorporating triazolyl derivatives have been synthesized, demonstrating interesting structural characteristics and fluorescence, which may be applicable in sensing, imaging, or materials chemistry (Y. F. Wang, J. Wei, M. Zhang, L. Wang, 2019).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O/c1-15-7-9-19(10-8-15)31-21(17-5-3-11-27-14-17)20(29-30-31)22(32)28-13-16-4-2-6-18(12-16)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTQZXLCPNWZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

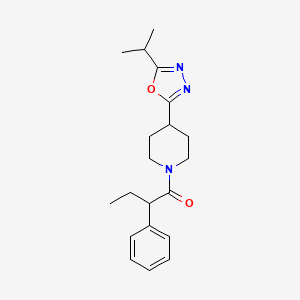
![Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765266.png)

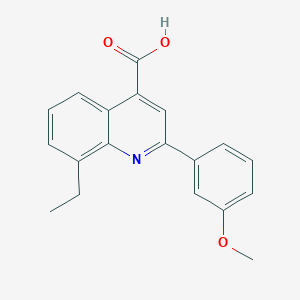
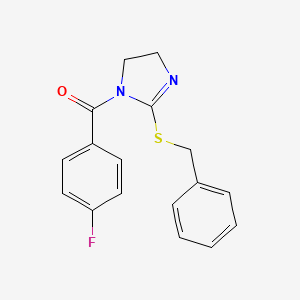
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)
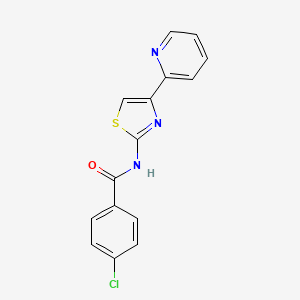
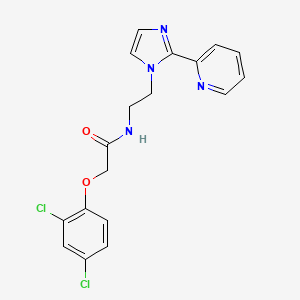
![N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2765280.png)
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)
![1-Oxa-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2765283.png)
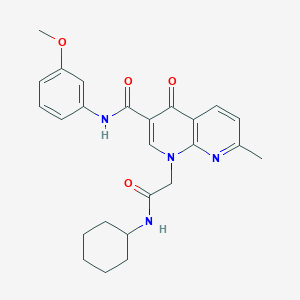
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2765285.png)
![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)